molecular formula C18H16ClNO3 B11275521 1-(3-Chloro-4-methoxyphenyl)-4-phenylpiperidine-2,6-dione

1-(3-Chloro-4-methoxyphenyl)-4-phenylpiperidine-2,6-dione

Cat. No.: B11275521
M. Wt: 329.8 g/mol
InChI Key: GXXVTFRFKOKKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methoxyphenyl)-4-phenylpiperidine-2,6-dione is a chemical compound with a complex structure that includes a piperidine ring substituted with a 3-chloro-4-methoxyphenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methoxyphenyl)-4-phenylpiperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-methoxybenzaldehyde with phenylacetic acid in the presence of a base to form an intermediate, which is then cyclized to form the piperidine ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methoxyphenyl)-4-phenylpiperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)-4-phenylpiperidine-2,6-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-4-phenylpiperidine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

  • 3-Chloro-4-methoxyacetophenone
  • 4-Chlorophenyl isocyanate
  • 3-Chloro-4-methoxychalcone

Comparison: 1-(3-Chloro-4-methoxyphenyl)-4-phenylpiperidine-2,6-dione is unique due to its piperidine ring structure, which imparts different chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C18H16ClNO3

Molecular Weight

329.8 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-4-phenylpiperidine-2,6-dione

InChI

InChI=1S/C18H16ClNO3/c1-23-16-8-7-14(11-15(16)19)20-17(21)9-13(10-18(20)22)12-5-3-2-4-6-12/h2-8,11,13H,9-10H2,1H3

InChI Key

GXXVTFRFKOKKJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CC(CC2=O)C3=CC=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.